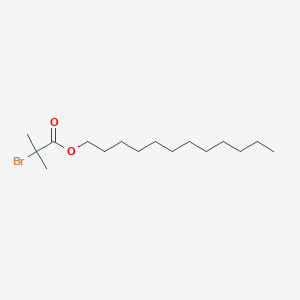

Dodecyl 2-bromoisobutyrate

Description

The exact mass of the compound Dodecyl 2-bromoisobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dodecyl 2-bromoisobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl 2-bromoisobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dodecyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPZPNIRCIQNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621507 | |

| Record name | Dodecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934001-46-4 | |

| Record name | Dodecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934001-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Role of Precision in Macromolecular Design

An In-depth Technical Guide to Dodecyl 2-bromoisobutyrate: Synthesis, Characterization, and Application in Controlled Polymerization

In the landscape of advanced materials and drug delivery, the ability to dictate the architecture of polymers at the molecular level is paramount. Controlled radical polymerization techniques have revolutionized this field, and among them, Atom Transfer Radical Polymerization (ATRP) stands out for its robustness and versatility. The initiator, the molecule from which polymer chains grow, is the lynchpin of this control. Dodecyl 2-bromoisobutyrate (DBIB), a lipophilic ATRP initiator, offers a unique tool for synthesizing polymers with tailored properties, enabling the creation of novel amphiphilic block copolymers, functional coatings, and targeted drug delivery systems. This guide provides a comprehensive overview of its properties, a field-tested synthesis protocol, and its practical application in ATRP, grounded in the principles of mechanistic organic and polymer chemistry.

Section 1: Physicochemical and Spectroscopic Profile

Dodecyl 2-bromoisobutyrate is a tertiary alkyl halide specifically designed for initiating controlled radical polymerizations. The ester linkage provides a stable connection to the dodecyl chain, while the 2-bromoisobutyrate group offers the ideal combination of lability and reactivity for ATRP. The tertiary bromide allows for rapid and quantitative initiation, a prerequisite for producing polymers with low dispersity.

Core Physicochemical Properties

The fundamental properties of Dodecyl 2-bromoisobutyrate are summarized below, providing a quick reference for experimental planning and stoichiometric calculations.

| Property | Value | Source |

| CAS Number | 934001-46-4 | |

| Molecular Formula | C₁₆H₃₁BrO₂ | |

| Molecular Weight | 335.32 g/mol | |

| Appearance | Liquid | |

| Density | 1.058 g/mL at 25 °C | |

| Refractive Index | n20/D 1.455 | |

| SMILES | CCCCCCCCCCCCOC(=O)C(C)(C)Br | |

| InChI Key | TUPZPNIRCIQNLF-UHFFFAOYSA-N |

Spectroscopic Signature

Characterization is crucial for verifying the purity and identity of the initiator before its use in polymerization. Below is a detailed breakdown of the expected spectroscopic data.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of DBIB. The data presented here is based on the well-documented spectrum of the structurally analogous Octadecyl 2-bromoisobutyrate, with adjustments for the C12 alkyl chain.[1]

-

¹H NMR (CDCl₃, 300 MHz):

-

δ 4.16 (t, 2H): These are the two protons on the carbon of the dodecyl chain directly attached to the ester oxygen (-O-CH₂ -). The triplet splitting pattern arises from coupling to the adjacent methylene group.

-

δ 1.95 (s, 6H): This sharp singlet corresponds to the six equivalent protons of the two methyl groups on the isobutyrate moiety (-C(CH₃ )₂Br). Its integration value is a key diagnostic marker.

-

δ 1.66 (m, 2H): Protons on the second carbon of the dodecyl chain (-O-CH₂-CH₂ -).

-

δ 1.26 (m, 18H): A broad multiplet representing the bulk of the methylene protons in the dodecyl chain.

-

δ 0.88 (t, 3H): The terminal methyl group of the dodecyl chain.

-

-

¹³C NMR (CDCl₃, 75 MHz):

-

δ 172.0: The carbonyl carbon of the ester group (C =O).

-

δ 66.0: The carbon of the dodecyl chain attached to the ester oxygen (-O-C H₂-).

-

δ 56.0: The quaternary carbon bearing the bromine atom (-C (CH₃)₂Br).

-

δ 32.0 - 23.0: A series of peaks corresponding to the carbons of the dodecyl chain.

-

δ 30.8: The two methyl carbons of the isobutyrate group (-C(C H₃)₂Br).

-

δ 14.0: The terminal methyl carbon of the dodecyl chain.

-

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. A thin film of DBIB between NaCl plates would exhibit the following characteristic absorption bands.[2][3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2925, 2855 | C-H Stretch (asymmetric & symmetric) | Alkyl (CH₂, CH₃) |

| 1735 | C=O Stretch | Ester |

| 1465 | C-H Bend (scissoring) | Methylene (CH₂) |

| 1270, 1150 | C-O Stretch | Ester |

| ~550 | C-Br Stretch | Alkyl Bromide |

The intense peak at ~1735 cm⁻¹ is the most prominent feature, confirming the presence of the ester carbonyl. The region from 1450 to 600 cm⁻¹ serves as the "fingerprint region," providing a unique pattern for the molecule.[4]

1.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z 334/336 (reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br) would be expected. Key fragmentation pathways would include the loss of a bromine radical (•Br) and cleavage of the ester group.

Section 2: Synthesis and Purification Protocol

The synthesis of Dodecyl 2-bromoisobutyrate is a straightforward esterification reaction. The protocol provided below is based on established methods for creating similar ATRP initiators.[1][5] The core principle is the reaction of a primary alcohol (1-dodecanol) with an acyl bromide (2-bromoisobutyryl bromide) in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Synthesis Workflow

Caption: Workflow for the synthesis of Dodecyl 2-bromoisobutyrate.

Detailed Experimental Protocol

Materials:

-

1-Dodecanol (1.0 eq.)

-

2-Bromoisobutyryl bromide (1.2 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-dodecanol (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Add triethylamine (1.5 eq.) to the solution. Causality: Triethylamine acts as an acid scavenger, neutralizing the HBr formed during the reaction and preventing side reactions. It is a non-nucleophilic base, so it does not compete with the alcohol in reacting with the acyl bromide.

-

Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add 2-bromoisobutyryl bromide (1.2 eq.), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add it dropwise to the stirring reaction mixture over 30-60 minutes. A white precipitate (triethylammonium bromide) will form. Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side product formation.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it stir at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the triethylammonium bromide salt. Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity). The product fractions, identified by TLC, are combined and concentrated to yield Dodecyl 2-bromoisobutyrate as a clear liquid.

Section 3: Core Application - Atom Transfer Radical Polymerization (ATRP)

DBIB is expertly suited as an initiator for ATRP, a powerful controlled radical polymerization technique.[6] It allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and high chain-end functionality.[7][8][9]

The ATRP Mechanism

The fundamental principle of ATRP is the reversible activation and deactivation of growing polymer chains.[9] The initiator, R-X (in this case, DBIB), reacts with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand). This complex abstracts the halogen atom (Br) to form a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand). This radical then adds to a monomer to start the polymer chain. The key to control is the rapid, reversible deactivation, where the X-Cu(II) complex returns the halogen atom to the propagating radical, putting it back into a dormant state. This keeps the concentration of active radicals extremely low, minimizing termination reactions.[7][9]

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Protocol: ATRP of Methyl Methacrylate (MMA) using DBIB

This protocol describes a typical lab-scale polymerization to synthesize poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 100.

Materials:

-

Dodecyl 2-bromoisobutyrate (DBIB) (1.0 eq.)

-

Methyl Methacrylate (MMA) (100 eq.), inhibitor removed

-

Copper(I) Bromide (CuBr) (1.0 eq.)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (1.0 eq.)

-

Anisole (solvent)

-

Nitrogen (N₂) or Argon (Ar) gas

Procedure:

-

Monomer Preparation: Pass MMA through a basic alumina column to remove the inhibitor (e.g., MEHQ).

-

Reaction Setup: To a dry Schlenk flask with a stir bar, add CuBr (1.0 eq.). Seal the flask with a rubber septum and purge with N₂ or Ar for 15-20 minutes. Causality: Oxygen must be rigorously excluded as it can terminate the radical polymerization and interfere with the copper catalyst.

-

Reagent Addition: Via deoxygenated syringes, add anisole (typically 50% v/v with monomer), the purified MMA (100 eq.), and PMDETA (1.0 eq.). Stir the mixture to form the copper-ligand complex, which should result in a colored solution. Causality: The ligand (PMDETA) solubilizes the copper salt and tunes its redox potential, which is critical for establishing the ATRP equilibrium and controlling the polymerization rate.

-

Perform three freeze-pump-thaw cycles to ensure the solution is completely deoxygenated.

-

Initiation: While stirring under a positive pressure of inert gas, inject the DBIB initiator (1.0 eq.).

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C). The reaction progress can be monitored by taking small aliquots over time and analyzing them by ¹H NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC/GPC) (to determine molecular weight and dispersity).

-

Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air by opening the flask. This will oxidize the Cu(I) to the inactive Cu(II), quenching the polymerization.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF or DCM) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the resulting polymer under vacuum.

Section 4: Safety and Handling

Dodecyl 2-bromoisobutyrate is a hazardous chemical and must be handled with appropriate precautions.[10][11]

| Hazard Category | GHS Pictogram | Description |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Harmful if swallowed. |

| Skin Irritation | GHS07 (Exclamation Mark) | Causes skin irritation. |

| Serious Eye Damage | GHS05 (Corrosion) | Causes serious eye damage.[11] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | May cause respiratory irritation. |

Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, and acids.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes and immediately call a poison center or doctor.[13] If on skin, wash with plenty of water. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[13]

Conclusion

Dodecyl 2-bromoisobutyrate serves as a highly effective and versatile initiator for Atom Transfer Radical Polymerization. Its well-defined structure, featuring a lipophilic dodecyl tail and a reactive tertiary bromide, enables the precise synthesis of polymers with controlled architectures. Understanding its physicochemical properties, mastering its synthesis, and applying it with mechanistically sound polymerization protocols empowers researchers to develop next-generation materials for a wide array of applications, from nanotechnology to biomedicine.

References

-

Dodecyl 2-bromobutanoate | C16H31BrO2 | CID 527507. PubChem, National Institutes of Health. [Link]

-

Electronic supplementary materials - Synthesis of the octadecyl initiator (C18-Br). The Royal Society of Chemistry. [Link]

-

Dodecyl isobutyrate | C16H32O2 | CID 243691. PubChem, National Institutes of Health. [Link]

- Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials. Chemical Reviews, 107(6), 2270–2299.

-

Electronic Supplementary Information of Synthesis of well-defined α,ω-telechelic multiblock copolymers in water. Royal Society of Chemistry. [Link]

- Carlmark, A., & Malmström, E. (2002). Atom Transfer Radical Polymerization from Cellulose Fibers at Ambient Temperature. Journal of the American Chemical Society, 124(6), 900–901.

- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

- Goethals, E. J., & Du Prez, F. E. (1998). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with α,α-dichlorotoluene as initiator; a kinetic investigation.

-

Dodecyl 2-bromopropanoate. Virginia Department of Environmental Quality. [Link]

-

Atom transfer radical polymerization. Wikipedia. [Link]

-

Compound 527507: Dodecyl 2-bromobutanoate. Data.gov. [Link]

-

Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings. PubMed, National Library of Medicine. [Link]

-

Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. SciSpace. [Link]

- Method for the manufacture of dodecyl 2-(n,n-dimethylamino)-propionate.

-

Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone. PubMed, National Library of Medicine. [Link]

- Method for preparing alkyl 2-bromoalkanoates.

-

Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. Waseda University. [Link]

-

¹H NMR spectrum of 2-acryloxyethyl-2′-bromoisobutyrate. ResearchGate. [Link]

-

Infrared Spectroscopy Index. Doc Brown's Chemistry. [Link]

-

Infrared spectrum of 2-bromopropane. Doc Brown's Chemistry. [Link]

-

ESI and MALDI mass spectrometry of large POSS oligomers. University of Massachusetts Amherst. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 3. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. rsc.org [rsc.org]

- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. diva-portal.org [diva-portal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Architecting Polymeric Nanocarriers: The Mechanistic Impact of Initiator Hydrophobicity in ATRP

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Atom Transfer Radical Polymerization (ATRP) is a cornerstone of modern macromolecular engineering, enabling the synthesis of well-defined polymers with precise molecular weights and architectures[1]. In the context of nanomedicine and drug delivery, the choice of the ATRP initiator is a critical but often underappreciated variable. Because the initiator fragment remains covalently attached to the

This whitepaper provides an in-depth technical analysis comparing two distinct ATRP initiators: the widely used, short-chain ethyl 2-bromoisobutyrate (EBiB) and the highly hydrophobic, long-chain dodecyl 2-bromoisobutyrate (DbiB) . By analyzing their chemical profiles, mechanistic impacts on self-assembly, and providing self-validating experimental workflows, this guide equips scientists to rationally design polymeric nanocarriers.

Chemical Profiling: EBiB vs. DbiB

The fundamental difference between EBiB and DbiB lies in their alkyl chain lengths, which directly dictate their partition coefficients (LogP) and subsequent behavior in polar solvents.

-

Ethyl 2-bromoisobutyrate (EBiB): A standard, low-molecular-weight initiator. With a LogP of approximately 1.9[2], it is only slightly hydrophobic. Polymers initiated with EBiB rely almost entirely on the synthesized hydrophobic polymer block to drive micellization[3].

-

Dodecyl 2-bromoisobutyrate (DbiB): Features a 12-carbon alkyl chain. This massive hydrophobic moiety drastically increases its lipophilicity. In amphiphilic block copolymers, this dodecyl

-end group acts as a potent thermodynamic anchor, actively participating in micelle core formation[4].

Quantitative Data Comparison

| Property | Ethyl 2-bromoisobutyrate (EBiB) | Dodecyl 2-bromoisobutyrate (DbiB) |

| CAS Number | 600-00-0[2] | 934001-46-4 |

| Molecular Formula | C | C |

| Molecular Weight | 195.05 g/mol | 335.32 g/mol |

| Hydrophobicity (LogP) | 1.90[2] – 2.25[5] | > 6.0 (Highly Lipophilic) |

| Physical State | Clear liquid[6] | Clear oil / liquid[4] |

| Structural Role in ATRP | Short-chain anchoring; minimal core impact | Long-chain anchoring; drives micelle core formation[4] |

The Thermodynamic Anchor: Mechanistic Impact on Self-Assembly

In amphiphilic block copolymers designed for drug delivery, micellization is driven by the hydrophobic effect—the thermodynamic drive of non-polar segments to minimize contact with water[7].

When an EBiB-initiated polymer is dispersed in water, the short ethyl group provides negligible stabilization to the micelle core. The burden of core formation relies entirely on the polymerized hydrophobic block. If the hydrophobic block is too short, the Critical Micelle Concentration (CMC) remains high, risking premature micelle dissociation upon dilution in the bloodstream.

Conversely, DbiB acts as a structural anchor. The 12-carbon chain strongly prefers the hydrophobic microenvironment of the micelle core. This lowers the CMC and enhances the encapsulation efficiency of highly lipophilic drugs (e.g., paclitaxel, curcumin) through favorable van der Waals interactions between the drug molecules and the dodecyl

Logical pathway illustrating how initiator chain length dictates micellar thermodynamics.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major phase includes a verification step to confirm success before proceeding.

Workflow 1: Synthesis of Dodecyl 2-bromoisobutyrate (DbiB)

This protocol details the esterification of 1-dodecanol to yield the highly hydrophobic DbiB initiator[4].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1-dodecanol (50.0 mmol, 1.0 equiv.) and triethylamine (TEA, 60.0 mmol, 1.2 equiv.) in 70 mL of anhydrous dichloromethane (DCM). Place the reaction vessel in an ice bath under a nitrogen (N

) atmosphere. -

Dropwise Addition: Dissolve

-bromoisobutyryl bromide (60.0 mmol, 1.2 equiv.) in DCM and add it dropwise via a pressure-equalizing funnel.-

Causality: The reaction is highly exothermic. The ice bath prevents thermal degradation, while the dropwise addition controls the reaction rate. TEA acts as an acid scavenger; without it, the generated hydrobromic acid (HBr) would protonate the alcohol, stalling the nucleophilic attack.

-

-

Propagation: Allow the vessel to warm to ambient temperature and stir for 24 hours.

-

Purification: Wash the organic solution with 1 M NaHCO

(1 × 50 mL) and deionized water (4 × 50 mL). Dry over anhydrous MgSO-

Causality: NaHCO

neutralizes residual acid. Basic alumina removes polar impurities and trace unreacted acid, which is critical because subsequent ATRP catalysts are highly sensitive to acidic poisoning.

-

-

Self-Validation (NMR Analysis): Analyze the purified clear oil via

H NMR (400 MHz, CDCl-

Verification Check: A successful esterification is confirmed by a distinct triplet at

4.08 ppm (J = 6.6 Hz, 2H), corresponding to the -CH

-

Workflow 2: ATRP Synthesis and Micellar Self-Assembly

Utilizing the synthesized DbiB to create an amphiphilic block copolymer and subsequent drug-loaded micelles[1].

Step-by-Step Methodology:

-

Polymerization: Combine DbiB (initiator), a hydrophilic monomer (e.g., Oligo(ethylene glycol) methyl ether methacrylate, OEGMA), CuBr (catalyst), and PMDETA (ligand) in anisole.

-

Deoxygenation: Perform three freeze-pump-thaw cycles.

-

Causality: Oxygen is a diradical that rapidly and irreversibly oxidizes the active Cu(I) catalyst to the inactive Cu(II) state, terminating the living radical polymerization. Complete deoxygenation is non-negotiable.

-

-

Reaction: Seal the ampoule under N

and heat to 80°C until the desired conversion is reached. Terminate by exposing to air and diluting with THF. Pass through neutral alumina to remove the copper catalyst. -

Self-Assembly (Nanoprecipitation): Dissolve the purified polymer and a hydrophobic model drug in a water-miscible organic solvent (e.g., THF). Dialyze extensively against deionized water using a regenerated cellulose membrane.

-

Causality: As water slowly replaces the organic solvent, the hydrophobic dodecyl

-end and the drug molecules undergo microphase separation to minimize contact with water, thermodynamically driving the formation of a stable micellar core surrounded by a hydrophilic corona[8].

-

-

Self-Validation (DLS Analysis):

-

Verification Check: Perform Dynamic Light Scattering (DLS) on the dialyzed aqueous solution. A monomodal peak with a Polydispersity Index (PDI) < 0.2 confirms the formation of uniform micelles. Macroscopic precipitation or a multimodal DLS profile indicates a failure in self-assembly, often due to an excessively high hydrophobic ratio.

-

Workflow for the synthesis, validation, and application of DbiB in micellar self-assembly.

Conclusion

The selection between Ethyl 2-bromoisobutyrate and Dodecyl 2-bromoisobutyrate is not merely a matter of synthetic convenience; it is a fundamental architectural decision. While EBiB remains an excellent general-purpose initiator for hydrophilic or bulk polymers, DbiB provides a critical thermodynamic advantage for nanomedicine. By embedding a highly lipophilic 12-carbon anchor at the

References

-

Mucus-responsive functionalized emulsions: design, synthesis and study of novel branched polymers as functional emulsifiers RSC Advances URL:[Link]

-

Propanoic acid, 2-bromo-2-methyl-, ethyl ester | C6H11BrO2 | CID 11745 PubChem (National Institutes of Health) URL: [Link]

-

ATRP in the design of functional materials for biomedical applications Progress in Polymer Science (via PubMed Central) URL:[Link]

-

Ethyl 2-bromoisobutyrate SIELC Technologies URL:[Link]

-

Solubilization and controlled release of a hydrophobic drug using novel micelle-forming ABC triblock copolymers Biomacromolecules (via PubMed) URL:[Link]

Sources

- 1. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 2-bromo-2-methyl-, ethyl ester | C6H11BrO2 | CID 11745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubilization and controlled release of a hydrophobic drug using novel micelle-forming ABC triblock copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mucus-responsive functionalized emulsions: design, synthesis and study of novel branched polymers as functional emulsifiers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05820C [pubs.rsc.org]

- 5. Ethyl 2-bromoisobutyrate | SIELC Technologies [sielc.com]

- 6. CAS 600-00-0: Ethyl 2-bromoisobutyrate | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Dodecyl 2-Bromo-2-Methylpropionate: Structure, Synthesis, and Application

Executive Summary: Dodecyl 2-bromo-2-methylpropionate is a key chemical compound, primarily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. Its unique structure, featuring a long dodecyl chain and a tertiary bromide, allows for the synthesis of well-defined polymers with specific end-group functionalities. This guide provides a comprehensive overview of its chemical structure, detailed spectroscopic properties, a step-by-step synthesis protocol, and its primary application in polymer chemistry, aimed at researchers and professionals in drug development and materials science.

Introduction

Dodecyl 2-bromo-2-methylpropionate, also known as dodecyl 2-bromoisobutyrate, has gained significant attention in the field of polymer chemistry. Its primary importance lies in its role as a highly effective initiator for Atom Transfer Radical Polymerization (ATRP).[1][2][3] ATRP is a powerful method for creating polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[2][4][5] The structure of dodecyl 2-bromo-2-methylpropionate is specifically designed to facilitate this controlled polymerization process. The dodecyl group provides solubility in organic media and can impart hydrophobic properties to the resulting polymer, while the 2-bromo-2-methylpropionate group serves as the active initiation site.[6]

Chemical Structure and Properties

The chemical structure of dodecyl 2-bromo-2-methylpropionate consists of a C12 alkyl chain (dodecyl) attached via an ester linkage to a 2-bromo-2-methylpropionyl group. The tertiary bromide is the key functional group that participates in the ATRP initiation step.

Key Structural Features:

-

Dodecyl Tail: A 12-carbon saturated alkyl chain (CH₃(CH₂)₁₁-). This long hydrocarbon tail makes the molecule soluble in many organic solvents and can be used to tailor the physical properties of the resulting polymers.

-

Ester Linkage: A carboxylate group (-COO-) connecting the dodecyl tail to the initiator head.

-

Initiator Head: A tertiary alkyl bromide group (-C(CH₃)₂Br). The carbon-bromine bond in this group is relatively weak and can be homolytically cleaved by a transition metal catalyst to generate a radical, thus initiating polymerization.[4]

Physicochemical Properties

A summary of the key physicochemical properties of dodecyl 2-bromo-2-methylpropionate is presented in the table below.

| Property | Value | Source |

| CAS Number | 934001-46-4 | [7] |

| Molecular Formula | C₁₆H₃₁BrO₂ | [7] |

| Molecular Weight | 335.32 g/mol | [7] |

| Density | 1.058 g/mL at 25 °C | [7] |

| Flash Point | >110 °C | [7] |

| PSA | 26.3 | [7] |

| XLogP3 | 5.624 | [7] |

Spectroscopic Analysis

Spectroscopic data is crucial for the verification of the structure and purity of dodecyl 2-bromo-2-methylpropionate. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~4.1-4.2 ppm (t, 2H): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂ -).

-

~1.9 ppm (s, 6H): Protons of the two equivalent methyl groups on the carbon bearing the bromine atom (-C(CH₃ )₂Br).

-

~1.6-1.7 ppm (m, 2H): Protons on the methylene group beta to the ester oxygen.

-

~1.2-1.4 ppm (m, 18H): Protons of the remaining methylene groups in the long dodecyl chain.

-

~0.9 ppm (t, 3H): Protons of the terminal methyl group of the dodecyl chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~171 ppm: Carbonyl carbon of the ester group.

-

~66 ppm: Carbon of the methylene group adjacent to the ester oxygen.

-

~56 ppm: Quaternary carbon attached to the bromine atom.

-

~32-22 ppm: Carbons of the dodecyl chain.

-

~31 ppm: Carbons of the two methyl groups attached to the quaternary carbon.

-

~14 ppm: Terminal methyl carbon of the dodecyl chain.

IR (Infrared) Spectroscopy:

-

~2925 and 2855 cm⁻¹: C-H stretching vibrations of the alkyl chains.

-

~1735 cm⁻¹: Strong C=O stretching vibration of the ester group.

-

~1150 cm⁻¹: C-O stretching vibration of the ester group.

-

~600-700 cm⁻¹: C-Br stretching vibration.

Synthesis and Purification

Dodecyl 2-bromo-2-methylpropionate is typically synthesized via the esterification of dodecanol with 2-bromo-2-methylpropionyl bromide. This reaction is generally straightforward and can be performed in a standard laboratory setting.

Synthesis Workflow

The overall workflow for the synthesis and purification of dodecyl 2-bromo-2-methylpropionate is depicted below.

Detailed Experimental Protocol

Materials:

-

1-Dodecanol

-

2-Bromo-2-methylpropionyl bromide[8]

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-dodecanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Rationale: The reaction is performed under an inert atmosphere to prevent side reactions with moisture. Pyridine acts as a base to neutralize the HBr byproduct of the reaction, driving the equilibrium towards the product.

-

-

Addition of Acyl Bromide: Add 2-bromo-2-methylpropionyl bromide (1.1 eq) dropwise to the cooled solution with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-24 hours.

-

Rationale: Dropwise addition at low temperature helps to control the exothermic reaction.

-

-

Aqueous Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The HCl wash removes excess pyridine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Rationale: Column chromatography separates the desired product from any unreacted starting materials and byproducts.

-

-

Characterization: The purified product should be a colorless to pale yellow oil. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications in Atom Transfer Radical Polymerization (ATRP)

The primary application of dodecyl 2-bromo-2-methylpropionate is as an initiator in Atom Transfer Radical Polymerization (ATRP).[1][9] ATRP is a type of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-controlled architectures.[2][3]

Mechanism of ATRP Initiation

In a typical ATRP process, the initiator (R-X, in this case, dodecyl 2-bromo-2-methylpropionate) reacts with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand) to form a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand).[1][4] This radical then adds to a monomer molecule to start the polymer chain growth. The key to the controlled nature of ATRP is the reversible deactivation of the growing polymer chain by the higher oxidation state metal complex, which reforms the dormant species and the lower oxidation state metal complex.[1][2] This equilibrium heavily favors the dormant species, keeping the concentration of active radicals very low and thus minimizing termination reactions.[1][4]

Safety and Handling

Dodecyl 2-bromo-2-methylpropionate is classified as an irritant.[7] It can cause skin and eye irritation and may cause respiratory irritation.[7]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid breathing vapors or mist.[7][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][12]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10]

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[7]

Conclusion

Dodecyl 2-bromo-2-methylpropionate is a valuable and versatile molecule in modern polymer science. Its well-defined structure allows for precise control over polymerization reactions, particularly ATRP, enabling the synthesis of advanced polymeric materials with tailored properties. Understanding its chemical characteristics, synthesis, and proper handling is essential for its effective and safe use in research and development.

References

-

Bio-IT World. (2022, December 26). Atom Transfer Radical Polymerization (ATRP). Retrieved from [Link]

-

Diva-portal.org. Atom transfer radical - polymerization from multifunctional substrates. Retrieved from [Link]

-

Research Collection. (2025, January 9). Atom transfer radical polymerization. Retrieved from [Link]

-

Wikipedia. Atom transfer radical polymerization. Retrieved from [Link]

- Hawker, C. J., & Matyjaszewski, K. (2001).

-

ACS Publications. (2001, September 12). Atom Transfer Radical Polymerization. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Retrieved from [Link]

-

Breckland Scientific Supplies Ltd. (2023, January 12). 2-Bromo-2-Methylpropane - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. Atom Transfer Radical Polymerization (ATRP) [bio-itworld.com]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 4. diva-portal.org [diva-portal.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Physicochemical Properties of Dodecyl 2-Bromoisobutyrate

Introduction: The Significance of Dodecyl 2-Bromoisobutyrate in Polymer Chemistry

Dodecyl 2-bromoisobutyrate is a key molecule in the field of polymer chemistry, primarily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-controlled molecular weights and complex architectures. The dodecyl group of this initiator imparts a long alkyl chain to the resulting polymer, influencing its solubility and other material properties. A precise understanding of the physical characteristics of dodecyl 2-bromoisobutyrate, such as its boiling point and density, is crucial for its effective use in polymerization reactions, as well as for its purification, storage, and handling. This guide provides a detailed examination of these properties, grounded in available data and established scientific principles.

Physicochemical Data Summary

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Density | 1.058 g/mL | 25 | Atmospheric | [1] |

| Boiling Point | Not Reported | - | - | - |

| Flash Point | >110 °C | - | Atmospheric | [1] |

Analysis of Physicochemical Properties

Density

The density of dodecyl 2-bromoisobutyrate has been consistently reported as 1.058 g/mL at 25 °C[1]. This value is a fundamental physical constant that is essential for various laboratory operations, including the accurate measurement of the substance by volume and for calculations in polymerization kinetics.

Boiling Point: An In-depth Discussion

A definitive boiling point for dodecyl 2-bromoisobutyrate at atmospheric pressure is not found in readily accessible chemical literature. This absence of data strongly suggests that the compound may be thermally labile, undergoing decomposition at temperatures below its boiling point at standard pressure. The flash point of over 110°C indicates the temperature at which the liquid produces enough vapor to be ignited, but it is not the boiling point[1].

The thermal decomposition of halogenated organic compounds, particularly those with ester functionalities, can be a significant issue at elevated temperatures. For instance, studies on the thermal decomposition of bromo-organic acids have shown that they can be unstable even at room temperature.

To estimate the boiling point of dodecyl 2-bromoisobutyrate, it is instructive to examine structurally similar compounds. For example, dodecyl 2-bromopropanoate, a close analog, has a reported boiling point of approximately 330°C[2]. Another relevant compound, ethyl 2-bromoisobutyrate, has a boiling point of 65-67 °C under a reduced pressure of 11 mm Hg. Given the significantly larger dodecyl chain in the target molecule, its boiling point at atmospheric pressure would be substantially higher and likely well into a range where decomposition is a concern. Therefore, purification of dodecyl 2-bromoisobutyrate is typically achieved through vacuum distillation to lower the required temperature and prevent thermal degradation.

Experimental Protocols for Property Determination

For researchers who need to verify the physical properties of dodecyl 2-bromoisobutyrate or similar compounds, the following established protocols are recommended.

Protocol 1: Determination of Density

The density of a liquid can be accurately determined using a pycnometer or, for a less precise but still effective measurement, a graduated cylinder and a balance.

Objective: To determine the density of a liquid sample.

Materials:

-

Dodecyl 2-bromoisobutyrate sample

-

Pycnometer (or a 10 mL graduated cylinder)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Mass of the Empty Container: Carefully measure and record the mass of the clean, dry pycnometer (or graduated cylinder).

-

Sample Addition: Add a known volume of the dodecyl 2-bromoisobutyrate sample to the pycnometer. If using a graduated cylinder, add approximately 5-10 mL of the liquid and record the exact volume.

-

Temperature Equilibration: Place the container with the sample in a water bath set to a constant temperature (e.g., 25 °C) and allow it to equilibrate.

-

Mass of the Filled Container: Once the sample has reached the desired temperature, measure and record the mass of the container with the liquid.

-

Calculation:

-

Mass of the liquid = (Mass of the filled container) - (Mass of the empty container)

-

Density = Mass of the liquid / Volume of the liquid

-

Protocol 2: Determination of Boiling Point (Under Reduced Pressure)

Given the likely thermal instability of dodecyl 2-bromoisobutyrate, determining its boiling point under reduced pressure is the recommended approach.

Objective: To determine the boiling point of a liquid sample at a specific reduced pressure.

Materials:

-

Dodecyl 2-bromoisobutyrate sample

-

Distillation apparatus (round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)

-

Vacuum pump and vacuum gauge

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Place a small amount of the dodecyl 2-bromoisobutyrate sample and a few boiling chips into the round-bottom flask.

-

Vacuum Application: Connect the apparatus to the vacuum pump and carefully reduce the pressure to the desired level, monitoring with the vacuum gauge.

-

Heating: Begin to gently heat the sample using the heating mantle.

-

Boiling Point Observation: Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Data Recording: Record the boiling temperature and the corresponding pressure.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the experimental determination of the density and boiling point of a liquid compound like dodecyl 2-bromoisobutyrate.

Caption: Workflow for determining density and boiling point.

Conclusion

This technical guide provides a comprehensive overview of the boiling point and density of dodecyl 2-bromoisobutyrate. While the density is well-established, the boiling point remains unreported at atmospheric pressure, likely due to thermal decomposition. The provided experimental protocols offer a reliable framework for researchers to determine these crucial physical properties, particularly emphasizing the necessity of vacuum distillation for boiling point measurement. A thorough understanding of these parameters is essential for the successful application of dodecyl 2-bromoisobutyrate in controlled polymerization and other areas of chemical synthesis.

References

-

ChemBK. (2024, April 10). 2-bromopropanoic acid dodecyl ester. Retrieved from [Link]

Sources

Precision Surface Engineering: Hydrophobic SI-ATRP Initiators

Executive Summary

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) represents the gold standard for tailoring surface properties in biomedical and materials engineering. Unlike "grafting-to" methods, which are kinetically limited by steric hindrance, SI-ATRP ("grafting-from") allows for the growth of dense, well-defined polymer brushes directly from a substrate.

This guide focuses specifically on hydrophobic initiators —molecular anchors bearing non-polar alkyl spacers and halogenated initiating heads. These initiators are critical for two reasons: they provide a robust, moisture-resistant barrier protecting the underlying substrate, and they serve as the thermodynamic foundation for growing hydrophobic polymer brushes (e.g., Polystyrene, PMMA) used in drug delivery systems, antifouling coatings, and microfluidic devices.

Mechanistic Foundations

To control surface modification, one must control the equilibrium. SI-ATRP relies on a reversible redox process catalyzed by a transition metal complex (usually Cu(I)/Ligand).

The SI-ATRP Cycle

The initiator (R-X) immobilized on the surface reacts with the activator (Cu(I)). This generates a radical on the surface and a deactivator (Cu(II)-X). The radical adds monomer units until it is capped again by the deactivator. This "dormant" state is crucial; it suppresses termination reactions, allowing all chains to grow simultaneously and uniformly.

Figure 1: The reversible redox equilibrium of SI-ATRP. Control is maintained by shifting equilibrium toward the dormant species.

Initiator Selection Strategy

The choice of hydrophobic initiator is dictated strictly by the substrate chemistry. We categorize these into three primary classes.

Class A: Silanes (for Oxides)

Used for: Glass, Silicon, Silica nanoparticles, Aluminum, Titanium. Key Molecule: 11-(2-Bromoisobutyryl)undecyltrimethoxysilane.

-

Why Hydrophobic? The C11 alkyl spacer creates a dense, hydrophobic Self-Assembled Monolayer (SAM) that shields the siloxane bond from hydrolytic degradation—a common failure mode in aqueous environments.

Class B: Thiols (for Noble Metals)

Used for: Gold, Silver, Platinum.

Key Molecule:

-

Why Hydrophobic? Long-chain alkanethiols (C10+) form highly ordered, crystalline-like SAMs via Van der Waals interactions, providing superior stability compared to short-chain analogs.

Class C: Catechols (for Metal Oxides/Polymers)

Used for: Iron Oxide, TiO2, and inert polymers (via polydopamine coating). Key Molecule: Dopamine-modified bromoisobutyrate.

Comparative Selection Table

| Parameter | Silane Initiators | Thiol Initiators | Catechol/BiB |

| Substrate Compatibility | SiO₂, Glass, Al₂O₃ | Au, Ag, Pt | Fe₃O₄, Polymers (universal) |

| Bond Type | Covalent (Si-O-Si) | Semi-Covalent (Au-S) | Coordination/H-bond |

| Hydrolytic Stability | High (if C11+ spacer used) | Moderate (oxidative desorption) | Moderate |

| Packing Density | ~3-4 molecules/nm² | ~4-5 molecules/nm² | Variable |

| Critical Failure Mode | Vertical Polymerization (in solution) | Thermal Desorption (>60°C) | pH sensitivity |

Experimental Protocols

Safety Warning: Piranha solution (3:1 H₂SO₄:H₂O₂) reacts violently with organics. Use full PPE and blast shields.

Protocol 1: Synthesis of Hydrophobic Silane SAMs

Target: Silicon Wafer or Glass Slide

Rationale: We utilize anhydrous toluene to prevent the silane from polymerizing in the solution before it reaches the surface. This ensures a monolayer, not a messy multilayer.

-

Substrate Activation:

-

Clean substrates in Piranha solution (80°C, 30 min) to generate surface hydroxyl (-OH) groups.

-

Rinse extensively with Milli-Q water; dry under N₂ stream.

-

-

Deposition:

-

Prepare a 0.1% (v/v) solution of 11-(2-Bromoisobutyryl)undecyltrimethoxysilane in anhydrous toluene.

-

Application Scientist Tip: Add 10 µL of triethylamine per 10 mL of solution to catalyze the condensation reaction.

-

Immerse substrates immediately. Incubate for 12–18 hours at room temperature in a sealed, desiccated vessel.

-

-

Curing & Washing:

-

Remove substrates and sonicate sequentially in toluene, acetone, and ethanol (5 min each) to remove physisorbed silanes.

-

Cure at 110°C for 30 minutes to crosslink the siloxane network.

-

Protocol 2: Thiol-Gold SAM Formation

Target: Gold-coated sensor chips

Rationale: Ethanol is used as the solvent because it solubilizes the alkane chain while being polar enough to drive the hydrophobic tail to align on the surface.

-

Cleaning:

-

UV/Ozone treat gold surface for 10 minutes.

-

Rinse with HPLC-grade ethanol.

-

-

Incubation:

-

Immerse gold substrate in a 1 mM solution of

-Mercaptoundecyl bromoisobutyrate in ethanol. -

Incubate for 24 hours in the dark (to prevent photo-oxidation of thiolates).

-

-

Washing:

-

Rinse thoroughly with ethanol and dry under N₂.

-

Protocol 3: Hydrophobic Polymerization (Styrene)

Target: Growing Polystyrene (PS) brushes from Silanized Wafer

-

Reaction Mix Prep:

-

Monomer: Styrene (purified over basic alumina).

-

Solvent: Anisole (hydrophobic solvent compatible with PS).

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).[1]

-

Catalyst: CuBr (purified).

-

Ratio: [Monomer]:[Solvent] = 1:1 (v/v).

-

-

Deoxygenation (Critical):

-

Perform 3 cycles of freeze-pump-thaw on the reaction mixture before adding the catalyst to prevent Cu(I) oxidation.

-

-

Initiation:

-

Add CuBr under inert atmosphere (Glovebox or N₂ blanket).

-

Submerge the initiator-modified substrate.

-

Heat to 90°C.

-

-

Termination:

-

Remove substrate, wash with THF to remove bulk polymer, and dry.

-

Workflow Visualization

Figure 2: End-to-end workflow for generating hydrophobic polymer brushes via SI-ATRP.

Characterization & Validation

To ensure the protocol worked, you must validate both the initiator layer and the final polymer brush.

Water Contact Angle (WCA)

-

Initiator Layer: A successful hydrophobic initiator SAM (e.g., C11-BiB) should yield a static WCA of 80°–95° . If <60°, the monolayer is disordered or incomplete.

-

Polymer Brush: Polystyrene brushes typically exhibit WCA of ~90°–100° .

Ellipsometry

This is the primary method for measuring dry film thickness.

-

Initiator Layer: Expect 1.5 nm – 2.5 nm for C11-based initiators.

-

Polymer Brush: Thickness scales linearly with molecular weight. Use this to calculate grafting density (

) using the equation:

X-Ray Photoelectron Spectroscopy (XPS)[2][3]

-

Validation Marker: Look for the Bromine (Br 3d) peak at ~70 eV for the initiator layer. Its disappearance (attenuation) after polymerization confirms the growth of the polymer overlayer.

Troubleshooting (Field Insights)

| Symptom | Probable Cause | Corrective Action |

| Hazy/Cloudy Film | Silane polymerization in solution | Ensure toluene is strictly anhydrous (<50 ppm water). Reduce silane concentration. |

| Low Grafting Density | Steric crowding of initiator | Use a "mixed SAM" approach: Dilute the active initiator with an inert alkyl silane (ratio 1:10) to space out initiation sites. |

| Desorption from Gold | Thermal instability of Au-S bond | Do not exceed 60°C for Thiol-ATRP. Use bidentate thiols for higher temperature stability.[2] |

| Blue/Green Reaction Mix | Oxidation of Catalyst | Oxygen leak. Check seals. The active Cu(I) complex should be colorless or light brown; Green/Blue indicates dead Cu(II). |

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

-

Edmondson, S., Osborne, V. L., & Huck, W. T. (2004). Polymer brushes via surface-initiated controlled radical polymerization.[3] Chemical Society Reviews. Link

-

Barbey, R., et al. (2009). Polymer Brushes via Surface-Initiated Controlled Radical Polymerization: Synthesis, Characterization, Properties, and Applications. Chemical Reviews. Link

-

San Juan, R. R., & Zwicker, T. (2016). Robust Thick Polymer Brushes Grafted from Gold Surfaces Using Bidentate Thiol-Based Atom-Transfer Radical Polymerization Initiators.[2] ACS Applied Materials & Interfaces.[2] Link[2]

-

Bain, C. D., et al. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[4] Journal of the American Chemical Society. Link

Sources

Architecting Polymeric Nanomedicines: A Comparative Analysis of Dodecyl vs. Ethyl 2-Bromoisobutyrate in ATRP

Executive Summary

In the precise engineering of macromolecular therapeutics, the choice of the

This technical guide provides an in-depth comparative analysis of two critical ATRP initiators: Ethyl 2-bromoisobutyrate (EBiB) and Dodecyl 2-bromoisobutyrate (DBiB) . By dissecting their structural divergence, thermodynamic implications, and roles in nanomedicine, this whitepaper equips researchers and drug development professionals with the mechanistic insights required to optimize polymeric drug delivery systems.

Mechanistic Foundations of ATRP Initiation

Atom Transfer Radical Polymerization (ATRP) relies on a transition metal catalyst to establish an equilibrium between a dormant alkyl halide species and an active propagating radical. The initiator serves as the genesis of the polymer chain, permanently capping the

The structural composition of the initiator dictates the solubility of the early-stage oligomers and the ultimate topological behavior of the polymer.

-

EBiB features a short, two-carbon ethyl chain. It acts as a relatively inert, low-steric-hindrance anchor, making it the universal standard for synthesizing homogeneous linear polymers, hydrogels, and standard PEGylated conjugates [1].

-

DBiB features a twelve-carbon (C12) aliphatic chain. This highly lipophilic tail fundamentally alters the thermodynamics of the resulting polymer. When used to initiate a hydrophilic monomer, DBiB directly yields an amphiphilic macromolecule capable of spontaneous supramolecular assembly [2].

Structural divergence of polymers initiated by EBiB versus DBiB via ATRP.

Physicochemical Profiling & Comparative Data

To select the appropriate initiator, formulation scientists must weigh the physicochemical properties of the initiator against the target application. Below is a structured comparison of EBiB and DBiB.

| Property / Parameter | Ethyl 2-bromoisobutyrate (EBiB) | Dodecyl 2-bromoisobutyrate (DBiB) |

| CAS Number | 7766-51-0 | 934001-46-4 [3] |

| Molecular Formula | C6H11BrO2 | C16H31BrO2 |

| Molecular Weight | 195.05 g/mol | 335.32 g/mol |

| Lipophilicity (LogP) | Low (~1.5) | High (>5.0) |

| Polymer | Ethyl (Short-chain aliphatic) | Dodecyl (Long-chain lipid) |

| Primary Application | Standard linear polymers, surface grafting [4], hydrogels. | Polymeric micelles, lipid nanoparticle (LNP) anchoring [2]. |

| Impact on Aqueous Assembly | Negligible. Does not drive micellization. | Acts as a hydrophobic core-forming block; lowers Critical Micelle Concentration (CMC). |

| Solvent Compatibility | Highly miscible in polar solvents (DMF, DMSO, Alcohols). | Requires non-polar/co-solvent mixtures (Toluene, DCM, THF) for homogeneous initiation. |

Structural Divergence in Drug Development

The EBiB Paradigm: Homogeneous Functionalization

EBiB is engineered for high initiation efficiency without imparting secondary structural characteristics to the polymer. In drug development, EBiB-initiated polymers are primarily utilized for PEGylation (improving the circulation half-life of biologics) or the creation of hydrophilic matrices. Because the ethyl group is thermodynamically negligible in aqueous media, the polymer behaves as a true random coil, expanding fully in the bloodstream to provide steric shielding against opsonization.

The DBiB Paradigm: The Lipophilic Anchor

DBiB is strategically utilized to bypass the need for post-polymerization lipid conjugation. By initiating the polymerization of a hydrophilic monomer (e.g., 2-(methylsulfinyl)ethyl acrylate or oligo(ethylene glycol) methacrylate) directly from DBiB, the resulting polymer is intrinsically amphiphilic [5].

Causality in Self-Assembly: In aqueous biological media, the entropic penalty of exposing the C12 dodecyl chain to water forces the polymers to self-assemble. The dodecyl tails aggregate to form a hydrophobic core, while the hydrophilic polymer chains form a protective corona. This architecture is highly prized for encapsulating hydrophobic Active Pharmaceutical Ingredients (APIs) like itraconazole or paclitaxel, protecting them from premature degradation and enabling targeted delivery [2].

Workflow for synthesizing and formulating DBiB-anchored polymeric micelles.

Validated Experimental Protocols

The following self-validating protocols outline the synthesis of poly(oligo(ethylene glycol) methacrylate) (POEGMA) using both initiators via Activators Regenerated by Electron Transfer (ARGET) ATRP.

Expertise Note: The causality behind the differing purification steps is critical. EBiB-polymers can be precipitated in non-solvents. However, DBiB-polymers often form stable micelles in polar non-solvents, making standard precipitation ineffective; hence, dialysis is strictly required.

Protocol A: Synthesis of Linear POEGMA via EBiB

Objective: Generate a highly water-soluble, non-assembling polymer.

-

Reagent Preparation: In a Schlenk flask, combine OEGMA monomer (5.0 g, 10 mmol), EBiB (19.5 mg, 0.1 mmol), and CuBr

(2.2 mg, 0.01 mmol) with Tris(2-pyridylmethyl)amine (TPMA) ligand (8.7 mg, 0.03 mmol) in 5 mL of Anisole. -

Deoxygenation: Seal the flask with a rubber septum and purge the solution with ultra-pure Argon for 45 minutes. Causality: ATRP is highly sensitive to oxygen, which irreversibly oxidizes the Cu(I) active catalyst to Cu(II).

-

Initiation: Inject a degassed solution of Tin(II) 2-ethylhexanoate (Sn(EH)

) (40.5 mg, 0.1 mmol) in Anisole to reduce Cu(II) to the active Cu(I) species. -

Propagation: Submerge the flask in a pre-heated oil bath at 65°C for 4 hours.

-

Termination & Purification: Open the flask to ambient air to quench the reaction. Dilute with tetrahydrofuran (THF) and pass through a neutral alumina column to remove the copper catalyst.

-

Isolation: Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum.

Protocol B: Synthesis of Amphiphilic POEGMA via DBiB

Objective: Generate a micelle-forming polymer for hydrophobic drug encapsulation.

-

Reagent Preparation: In a Schlenk flask, combine OEGMA (5.0 g, 10 mmol), DBiB (33.5 mg, 0.1 mmol), CuBr

(2.2 mg, 0.01 mmol), and TPMA (8.7 mg, 0.03 mmol). -

Solvent Adjustment: Dissolve in 5 mL of a 1:1 mixture of Toluene and DMF. Causality: The lipophilic C12 chain of DBiB requires a less polar solvent environment than EBiB to prevent premature micellization during the initiation phase, ensuring a narrow polydispersity index (PDI).

-

Deoxygenation & Initiation: Purge with Argon for 45 minutes. Inject degassed Sn(EH)

(40.5 mg, 0.1 mmol). -

Propagation: Heat at 65°C for 6 hours. (The bulky dodecyl group slightly reduces the initial rate of activation compared to EBiB).

-

Termination & Purification: Quench by exposing to air. Pass through neutral alumina.

-

Isolation via Dialysis (Critical Step): Do not attempt precipitation in ether, as the amphiphilic nature will cause severe emulsion formation. Instead, transfer the polymer solution into a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 6 hours. Lyophilize the resulting micellar solution to obtain the pure amphiphilic powder.

Conclusion

The selection between Ethyl 2-bromoisobutyrate and Dodecyl 2-bromoisobutyrate represents a critical divergence point in macromolecular design. EBiB remains the gold standard for synthesizing architecturally simple, highly soluble polymers used in systemic circulation and surface grafting. Conversely, DBiB is a powerful tool in the nanomedicine arsenal, allowing researchers to synthesize self-assembling amphiphiles in a single polymerization step. By understanding the thermodynamic causality introduced by these

References

-

ResearchGate. "End Group Modification of Poly(acrylates) Obtained via ATRP: A User Guide". ResearchGate. URL:[Link]

-

ACS Applied Materials & Interfaces. "One Step ATRP Initiator Immobilization on Surfaces Leading to Gradient-Grafted Polymer Brushes". ACS Publications. URL:[Link]

-

The University of Liverpool Repository. "Mucus-responsive functionalized emulsions: design, synthesis and study of novel branched polymers as functional emulsifiers". University of Liverpool. URL: [Link]

Technical Guide: Synthesis of Dodecyl 2-Bromoisobutyrate

Content Type: Technical Whitepaper / Laboratory Protocol Target Audience: Polymer Chemists, Drug Delivery Researchers, and Organic Synthesis Specialists

Executive Summary & Strategic Context

Dodecyl 2-bromoisobutyrate (DBiB) is a critical functional molecule in modern polymer chemistry, serving primarily as a hydrophobic initiator for Atom Transfer Radical Polymerization (ATRP) .

Unlike short-chain initiators (e.g., ethyl 2-bromoisobutyrate), the dodecyl tail confers significant hydrophobicity to the initiating chain end. This is strategically valuable in:

-

Amphiphilic Block Copolymer Synthesis: It initiates the growth of hydrophilic polymers (like PEG-methacrylates) to form micelles used in drug delivery.

-

Surface Modification: The long alkyl chain facilitates non-covalent anchoring onto hydrophobic surfaces (e.g., carbon nanotubes or graphene) prior to "grafting from" polymerization.

This guide provides a robust, self-validating protocol for synthesizing DBiB via nucleophilic acyl substitution, designed to minimize hydrolysis side-reactions and maximize initiator efficiency (

Reaction Mechanism & Pathway[1]

The synthesis involves the esterification of 1-dodecanol with 2-bromoisobutyryl bromide (BiBB). To drive the reaction to completion and neutralize the hydrobromic acid (HBr) byproduct, a tertiary amine base (Triethylamine or Pyridine) is employed.

Mechanistic Flowchart

Caption: Mechanistic pathway of the esterification reaction. The precipitation of the amine salt (Scavenging step) is the visual driver of the reaction.

Experimental Protocol

Reagents & Materials Table

| Reagent | Role | Equiv. | MW ( g/mol ) | Notes |

| 1-Dodecanol | Substrate | 1.0 | 186.34 | Melt before weighing if solid (MP ~24°C). |

| 2-Bromoisobutyryl Bromide (BiBB) | Acylating Agent | 1.2 | 229.90 | Lachrymator. Highly moisture sensitive. |

| Triethylamine (TEA) | Base (Scavenger) | 1.2 | 101.19 | Must be dry. Pyridine is a valid alternative. |

| Dichloromethane (DCM) | Solvent | N/A | 84.93 | Anhydrous (dried over CaH₂ or molecular sieves). |

Safety & Handling (Critical)[2]

-

BiBB Toxicity: BiBB hydrolyzes rapidly in air to release HBr. It is a severe lachrymator and corrosive.[1][2] All transfers must occur in a fume hood.

-

Exotherm Control: The reaction is highly exothermic. Failure to cool the system can lead to solvent boiling (

for DCM) and loss of the volatile acid bromide.

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Alcohol Solution

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen for 10 minutes.

-

Add 1-Dodecanol (5.59 g, 30 mmol) and anhydrous DCM (50 mL).

-

Add Triethylamine (TEA) (5.0 mL, 36 mmol).

-

Cool the mixture to

using an ice/water bath.

Step 2: Acylation (The Critical Step)

-

Load BiBB (4.45 mL, 36 mmol) into a dry pressure-equalizing addition funnel or a glass syringe.

-

Dropwise Addition: Add the BiBB to the stirring alcohol solution over 30–45 minutes.

-

Observation: You will observe the immediate formation of a white precipitate (TEA

HBr). If the solution turns dark brown/black immediately, the temperature is too high or reagents are wet.

-

-

Allow the reaction to stir at

for 1 hour, then remove the ice bath and stir at Room Temperature (RT) for 12–24 hours.

Step 3: Workup & Isolation

-

Filtration: Filter off the white precipitate (ammonium salt) using a sintered glass funnel. Rinse the solid cake with cold DCM.

-

Wash Sequence: Transfer the filtrate to a separatory funnel and wash sequentially with:

- 1M HCl (Removes unreacted amine).

-

Sat.

- Brine (Dries the organic layer).

-

Drying: Dry the organic layer over anhydrous

for 20 minutes. -

Concentration: Filter and remove solvent via rotary evaporation (

, reduced pressure).

Step 4: Purification (Optional but Recommended) While often pure enough for ATRP, the product can be purified via column chromatography (Silica gel, Hexanes:Ethyl Acetate 20:1) or vacuum distillation if high precision is required.

Quality Control: Self-Validating Systems

A robust protocol includes checkpoints to validate success during the experiment.

Workflow Logic Diagram

Caption: Operational workflow with embedded quality control checkpoints.

Validation Checkpoints

-

The "Smoke" Test: If BiBB fumes heavily when drawn into the syringe, it is active. If it contains white solids before addition, it has hydrolyzed (discard).

-

Precipitation: The reaction must become cloudy (white slurry) within minutes of BiBB addition. A clear solution indicates failure (wet solvent or bad base).

-

NMR "Cleanliness": The disappearance of the signal at

3.6 ppm (starting alcohol

Characterization Data

The product is a colorless to pale yellow oil.

Table:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.15 | Triplet ( | 2H | Ester methylene (Diagnostic Peak) | |

| 1.93 | Singlet | 6H | Gem-dimethyl adjacent to Bromine | |

| 1.65 | Multiplet | 2H | ||

| 1.26 | Multiplet (Broad) | 18H | Alkyl chain backbone | |

| 0.88 | Triplet | 3H | Terminal methyl group |

Interpretation:

-

The shift of the methylene protons from ~3.6 ppm (in dodecanol) to 4.15 ppm confirms esterification.

-

The singlet at 1.93 ppm confirms the integrity of the 2-bromoisobutyryl group (crucial for ATRP initiation).

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

Carnegie Mellon University. (n.d.).[3] ATRP Initiators. Matyjaszewski Polymer Group.[4][5]

-

Fisher Scientific. (2009). Safety Data Sheet: 2-Bromoisobutyryl bromide.

-

Min, K., Gao, H., & Matyjaszewski, K. (2005).[3] Preparation of homopolymers and block copolymers in miniemulsion by ATRP using activators generated by electron transfer (AGET). Journal of the American Chemical Society, 127(11), 3825-30.[3]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Bromoisobutyryl Bromide | 20769-85-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Preparation of homopolymers and block copolymers in miniemulsion by ATRP using activators generated by electron transfer (AGET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Technical Monograph: Handling and Applications of Dodecyl 2-Bromoisobutyrate

Topic: Technical Monograph: Dodecyl 2-Bromo-2-methylpropionate (ATRP Initiator) Content Type: In-depth Technical Guide / Safety Whitepaper Audience: Polymer Chemists, R&D Scientists, and EHS Officers

Executive Summary

Dodecyl 2-bromo-2-methylpropionate (CAS: 934001-46-4), often referred to as Dodecyl 2-bromoisobutyrate , is a specialized alkyl halide initiator used primarily in Atom Transfer Radical Polymerization (ATRP).[1][2] Unlike its short-chain analogs (e.g., ethyl 2-bromoisobutyrate), this molecule incorporates a lipophilic C12 (lauryl) tail. This structural feature allows for the synthesis of polymers with hydrophobic end-groups, essential for surface modification, compatibilization in non-polar solvents, and the creation of amphiphilic block copolymers.

Critical Safety Notice: While many short-chain

Physicochemical Profile & Identification

This section consolidates the specific physical properties required for stoichiometric calculations in polymerization protocols.

| Property | Value | Notes for Experimental Design |

| Chemical Name | Dodecyl 2-bromo-2-methylpropionate | Synonyms: Lauryl 2-bromoisobutyrate |

| CAS Number | 934001-46-4 | Note: Often confused with Ethyl ester (600-00-0) |

| Molecular Formula | ||

| Molecular Weight | 335.32 g/mol | Critical for calculating [I]₀ (Initiator conc.) |

| Physical State | Liquid (Colorless to Yellow) | Viscosity is higher than ethyl analogs. |

| Density | 1.058 g/mL (at 25 °C) | Use for volumetric additions. |

| Refractive Index | ||

| Solubility | Soluble in THF, Toluene, Hexanes | Insoluble in water (Hydrophobic). |

Comprehensive Hazard Analysis (GHS/SDS)

As a Senior Application Scientist, I must emphasize that "Safety Data" is not just a compliance checklist—it is a guide to chemical reactivity and biological interaction.

Core Hazards (GHS Classification)

-

Signal Word: DANGER

-

H318: Causes Serious Eye Damage (Category 1).

-

Mechanistic Insight: Unlike simple acids, this organic ester is lipophilic. If splashed into the eye, it resists simple aqueous flushing and penetrates corneal tissue, where hydrolysis releases HBr (hydrobromic acid) locally. Standard safety glasses are insufficient; chemical splash goggles are mandatory.

-

-

H315: Causes Skin Irritation (Category 2).

-

H335: May Cause Respiratory Irritation (STOT SE 3).

-

H302: Harmful if Swallowed.

Precautionary Response (P-Codes)

-

P280: Wear protective gloves (Nitrile or Silver Shield recommended)/protective clothing/eye protection/face protection.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[3][4][5] Immediately call a POISON CENTER or doctor.

Storage & Stability Protocol

The integrity of your ATRP reaction depends on the purity of the carbon-halogen bond.

-

Moisture Sensitivity: Alpha-bromo esters are susceptible to hydrolysis, yielding HBr and the corresponding alcohol/acid.

-

Protocol: Store under inert atmosphere (Argon or Nitrogen). Cap containers with Parafilm or store in a desiccator.

-

-

Temperature: Store at 2–8 °C . Cold storage retards spontaneous dehydrobromination (elimination), which causes the liquid to turn dark brown/black.

-

Light: Protect from light. Photolysis can cleave the C-Br bond, generating radicals prematurely.

Experimental Application: ATRP Synthesis Protocol

Objective: Synthesis of Poly(Methyl Methacrylate) (PMMA) with a Dodecyl End-Group using Dodecyl 2-bromoisobutyrate.

Rationale: This protocol uses the "Freeze-Pump-Thaw" method to remove oxygen, which acts as a radical scavenger and kills the ATRP catalyst.

Reagents:

-

Monomer: Methyl Methacrylate (MMA), passed through basic alumina column to remove inhibitors.

-

Initiator: Dodecyl 2-bromoisobutyrate (MW 335.32).

-

Catalyst: Cu(I)Br (Purified/washed with acetic acid).

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

-

Solvent: Anisole (High boiling point, good solubility).

Step-by-Step Workflow:

-

Stoichiometry Setup: Target DP (Degree of Polymerization) = 100.

-

Ratio: [Monomer] : [Initiator] : [CuBr] : [Ligand] = 100 : 1 : 1 : 1 .

-

-